molecular formula C35H42N4O7S B8073939 (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid

Cat. No.: B8073939
M. Wt: 662.8 g/mol
InChI Key: HWNTUZZIIIELKM-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid is a multifunctional compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pentanoic acid backbone, and a sulfonated hydrazine-derived substituent linked to a pentamethyl chromenyl moiety. The compound’s stereochemistry (2R configuration) and extended conjugated system may influence its bioavailability and binding specificity .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-21-22(2)32(23(3)24-16-17-35(4,5)46-31(21)24)47(43,44)39-37-20-36-18-10-15-30(33(40)41)38-34(42)45-19-29-27-13-8-6-11-25(27)26-12-7-9-14-28(26)29/h6-9,11-14,20,29-30,39H,10,15-19H2,1-5H3,(H,36,37)(H,38,42)(H,40,41)/t30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNTUZZIIIELKM-SSEXGKCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid is a complex synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The presence of the sulfonyl hydrazine moiety and the pentanoic acid derivative suggests diverse interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Similar compounds have shown potential in modulating inflammatory pathways.
  • Enzyme Inhibition : The sulfonyl hydrazine moiety may inhibit specific enzymes involved in disease processes.
  • Cancer Therapeutics : Compounds with structural similarities have been studied for their ability to affect tumor growth signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Cellular Uptake : The fluorenyl group enhances the compound's interaction with cell membranes, facilitating cellular uptake and bioavailability .
  • Target Interactions : Interaction studies have indicated that the compound may bind to various biological targets, influencing cellular pathways critical for inflammation and cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
9-FluorenoneFluorenyl backboneAntimicrobial properties
4-MethylphenylacetyleneAlkyne functionalityAnti-cancer activity
Methoxycarbonyl derivativesMethoxycarbonyl groupAnti-inflammatory effects

This table illustrates how this compound stands out due to its combination of functionalities that enhance its solubility and reactivity compared to other compounds .

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of the fluorenylmethoxycarbonyl group exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that compounds similar to this compound can induce apoptosis through modulation of the MAPK/ERK signaling pathway .

Future Research Directions

Further studies are warranted to explore:

  • In Vivo Efficacy : Animal models should be employed to evaluate the therapeutic potential and safety profile of this compound.
  • Mechanistic Insights : Detailed mechanistic studies are needed to elucidate how this compound interacts with specific molecular targets.
  • Structural Optimization : Modifications to enhance potency and selectivity against specific targets could lead to more effective therapeutic agents.

Comparison with Similar Compounds

Research Findings

Metabolic Pathway Clustering ():

  • MCS analysis grouped the compound with sulfonamide-containing metabolites in the KEGG database, implicating roles in sulfur metabolism or detoxification pathways .

Optical Activity ():

  • The 2R configuration induces chirality critical for binding enantioselective targets, contrasting with racemic mixtures of simpler analogs .

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